Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

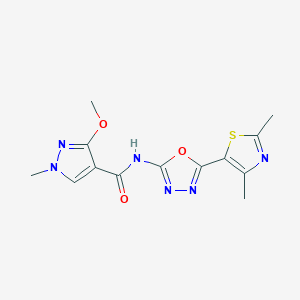

The compound is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring that has a chair conformation .

Molecular Structure Analysis

The thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9). The 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10) .科学的研究の応用

- The compound’s structural features make it a potential candidate for modulating serotonin receptors. Specifically, it has been investigated for its binding affinity against the 5-HT1A receptor .

- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) demonstrated high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM, respectively .

- The compound’s 2-methoxyphenylpiperazine moiety has been explored in ligands for the dopamine D3 receptor. Ligands like N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide exhibit attractive properties for PET radioligand development .

Serotonin Receptor Modulation

Dopamine D3 Receptor Ligands

Urapidil Synthesis

将来の方向性

作用機序

Target of Action

The primary target of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the function of these receptors, potentially influencing numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are those involving the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors can influence the downstream effects of these neurotransmitters, potentially affecting a variety of neurological and psychiatric conditions .

Pharmacokinetics

The pharmacokinetic properties of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect a variety of physiological processes .

特性

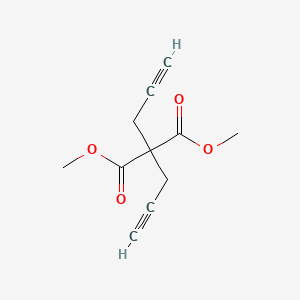

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiourea and 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one. The final step involves the esterification of the resulting carboxylic acid with methanol. ", "Starting Materials": [ "2-methoxyphenylpiperazine", "ethyl 2-bromoacetate", "thiourea", "7-chloro-1,2,3,4-tetrahydroquinazolin-4-one", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of the intermediate with thiourea in the presence of a base such as sodium hydroxide to form the intermediate methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Reaction of the intermediate with 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of a base such as potassium carbonate to form the final product methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of the resulting carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the final product 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS番号 |

946252-94-4 |

分子式 |

C23H24N4O5S |

分子量 |

468.53 |

IUPAC名 |

methyl 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H24N4O5S/c1-31-19-6-4-3-5-18(19)25-9-11-26(12-10-25)20(28)14-27-21(29)16-8-7-15(22(30)32-2)13-17(16)24-23(27)33/h3-8,13H,9-12,14H2,1-2H3,(H,24,33) |

InChIキー |

HWCMEAPYCWLDSV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2608170.png)

![(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B2608172.png)